L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine
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Overview
Description
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine: is a peptide composed of six amino acids: serine, isoleucine, lysine, valine, alanine, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified using techniques like HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of peptides like This compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine: can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophilic reagents like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine hydroxyl derivatives, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine: has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Mechanism of Action
The mechanism by which L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, influencing cellular functions and processes.
Comparison with Similar Compounds
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine: can be compared with other peptides like L-alanyl-L-glutamine dipeptide and L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl . These peptides share similar structural features but differ in their amino acid sequences and specific biological activities.
Similar Compounds
- L-alanyl-L-glutamine dipeptide
- L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl
These compounds highlight the diversity and specificity of peptide structures and their corresponding functions in biological systems.
Properties
CAS No. |
655230-49-2 |
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Molecular Formula |
C26H49N7O8 |
Molecular Weight |
587.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H49N7O8/c1-7-14(4)20(33-22(36)17(28)12-34)25(39)31-18(10-8-9-11-27)23(37)32-19(13(2)3)24(38)29-15(5)21(35)30-16(6)26(40)41/h13-20,34H,7-12,27-28H2,1-6H3,(H,29,38)(H,30,35)(H,31,39)(H,32,37)(H,33,36)(H,40,41)/t14-,15-,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
OBIFODYEYFWMRY-RBZZARIASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
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